3,6-Dimethylmangostin

Descripción general

Descripción

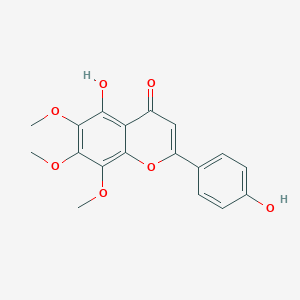

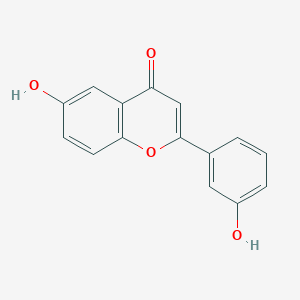

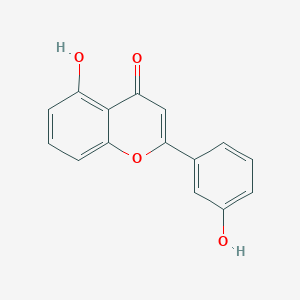

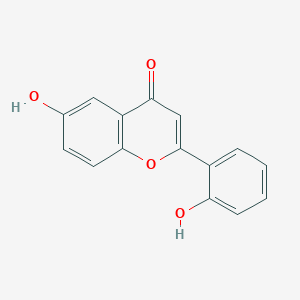

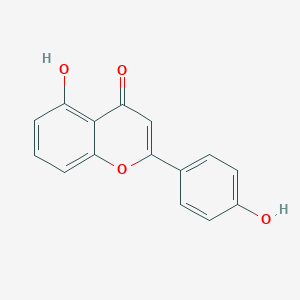

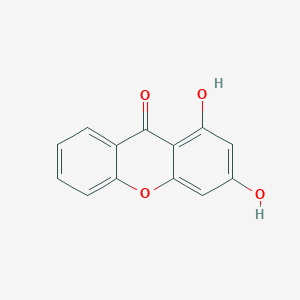

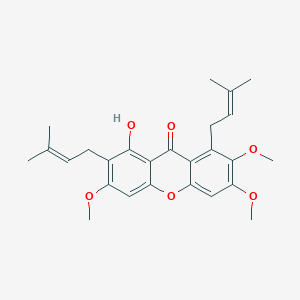

3,6-Dimethylmangostin is a chemical compound . It is also known as D047BK20VG . The molecular formula of 3,6-Dimethylmangostin is C26H30O6 .

Synthesis Analysis

The synthesis of 3,6-Dimethylmangostin involves a concise and efficient process . The synthesis of α-mangostin is described in eight simple steps with an 8.3% overall yield . The synthesis involves a practical approach to construct the isopentene groups and other diverse groups at C-2 and C-8 of the xanthene skeleton through Claisen rearrangement and Wittig reaction .Molecular Structure Analysis

The molecular weight of 3,6-Dimethylmangostin is 438.5128 . It has no defined stereocenters and no optical activity .Aplicaciones Científicas De Investigación

1. Cytotoxic Agents in Cancer Research

- Application : 3,6-Dimethylmangostin and its analogs have been studied for their cytotoxicity against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) using MTT assays .

- Methods : A series of xanthone derivatives based on α-mangostin were designed and synthesized. The compounds were then evaluated for their cytotoxicity against the cancer cell lines using MTT assays .

- Results : Most of the compounds showed cytotoxicity. Compounds 1a and 2h showed the highest cytotoxic potency by HL-60 cancer cell lines with IC 50 values of 5.96 μM and 6.90 μM respectively; compound 3e showed the highest cytotoxic potency against SMMC-7221 cancer cell line with IC 50 values of 3.98 μM .

2. Mitigation of Traumatic Brain Injury

- Application : 3,6-Dimethylmangostin has been evaluated as an immunomodulatory agent to mitigate traumatic brain injury-induced cell death, neuroinflammation, astrogliosis, and behavioral impairments .

- Methods : Both 3,6-Dimethylmangostin and its analog, pomalidomide (Pom), were evaluated in rats challenged with controlled cortical impact traumatic brain injury. The agents were administered post-injury within a therapeutic window of 5 hours .

- Results : Both agents significantly reduced the injury contusion volume and degenerating neuron number evaluated histochemically and by MRI at 24 hr and 7 days. They also suppressed TBI-induced upregulated markers of microglial activation, astrogliosis, and the expression of pro-inflammatory cytokines, iNOS, COX-2, and autophagy-associated proteins, leading to an amelioration of behavioral deficits .

3. Antioxidant Agents

- Application : 3,6-Dimethylmangostin and its derivatives have been studied for their antioxidant properties .

- Methods : The antioxidant activity of α-Mangostin and its derivatives were investigated by the DPPH method .

- Results : Among α-Mangostin derivatives, 1-hydroxy-7-methoxy-2,8-bis (3-methylbut-2-en-1-yl)-9-oxo-9H-xanthene-3,6-diyl bis (2-bromobenzoate) (compound 4) exhibited significant antioxidant property .

4. Combination Therapy in Cancer Treatment

- Application : α-Mangostin can be used in combination with other chemotherapeutic agents to increase therapeutic efficacy or reduce side effects .

- Methods : Pharmacological studies have revealed that mangostin possesses potent antitumor activity both in vitro and in vivo .

- Results : α-Mangostin has been found in the past few decades to exhibit anticancer properties on various cancer models in vivo .

5. Anticancer Properties

- Application : α-Mangostin, a bioactive xanthone derivative from which 3,6-Dimethylmangostin is derived, has been found to exhibit anticancer properties on various cancer models in vivo .

- Methods : Pharmacological studies have revealed that mangostin possesses potent antitumor activity both in vitro and in vivo .

- Results : α-Mangostin can also be used in combination with other chemotherapeutic agents to increase therapeutic efficacy or reduce side effects .

6. Antioxidant Property

- Application : This study focused on synthesizing novel α-mangostin (α-MG) derivatives at positions of C-3 and C-6 from extracted α-MG of mangosteen peels and investigating antioxidant activities .

- Methods : The antioxidant activity of α-MG and its derivatives were investigated by the DPPH method .

- Results : Among α-MG derivatives, 1-hydroxy-7-methoxy-2,8-bis (3-methylbut-2-en-1-yl)-9-oxo-9H-xanthene-3,6-diyl bis (2-bromobenzoate) (compound 4) exhibited significant antioxidant property .

Propiedades

IUPAC Name |

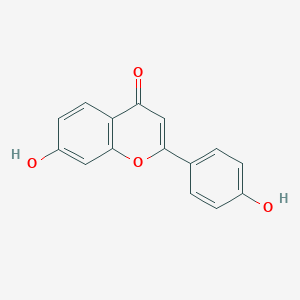

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,6-Dimethylmangostin | |

CAS RN |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.